N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-9-2-5-14-19-7-11(16(23)21(14)8-9)15(22)20-13-4-3-10(17)6-12(13)18/h2-8H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFCTDPSZGZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-difluoroaniline with 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted analogs .
Scientific Research Applications
N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent by targeting specific molecular pathways involved in cancer cell proliferation and survival.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR), which are involved in cell growth and proliferation . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogenated vs. Methoxy Derivatives
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Structure : Differs by a 3-chlorophenyl substituent (vs. 2,4-difluorophenyl).
- Molecular Formula : C₁₆H₁₂ClN₃O₂; MW : 313.74 g/mol .
- Key Properties :
- Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce target binding affinity but improve lipophilicity.
- Higher molecular weight (313.74 vs. ~314–320 for the difluoro analog) could marginally affect pharmacokinetics.
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Structure : Features a 2,4-dimethoxyphenyl group and an extended pyrrolo-pyrimidine core .
- Key Properties :
- Methoxy groups increase solubility via hydrogen bonding but may reduce membrane permeability due to steric bulk.
- The pyrrolo-pyrimidine core alters π-π stacking interactions compared to pyrido-pyrimidine.
Core Scaffold Modifications
Cabotegravir (HIV Integrase Inhibitor)
- Structure : Contains a hexahydrooxazolo-pyrido-pyrazine core with a difluorophenylmethyl group .
- Comparison :
- Both compounds share fluorinated aromatic substituents, enhancing metabolic stability.
- Cabotegravir’s complex core enables integrase inhibition, while the pyrido-pyrimidine scaffold in the target compound may favor kinase or protease targeting.
3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-pyrrolo-pyrimidine
Biological Activity
The compound 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor , antimicrobial , and anti-inflammatory activities. The following sections detail these activities based on various studies.
Antitumor Activity
Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production.
Table 1: Cytotoxicity of 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HuTu 80 (Duodenal) | 12 | ROS production and DNA damage |
| HeLa (Cervical) | 10 | Apoptosis via mitochondrial pathway |
The compound's effectiveness is attributed to its ability to inhibit DNA synthesis and cause DNA strand breaks, which are critical for cancer cell proliferation.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial effects. It inhibits the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.
Table 2: Antimicrobial Efficacy of 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anti-inflammatory Activity
Studies have indicated that this compound also possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.
Case Studies
- Study on Antitumor Effects : A recent study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in vivo models of breast cancer. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
- Antimicrobial Efficacy Study : An investigation into the antimicrobial activity published in Journal of Medicinal Chemistry showed that the compound effectively inhibited the growth of antibiotic-resistant strains of bacteria, suggesting its potential as a new therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrido[1,2-a]pyrimidine core formation followed by carboxamide coupling. Key steps include:
- Core synthesis : Condensation of 2-aminopyridine derivatives with β-ketoesters under reflux (110–120°C) in acetic acid .
- Carboxamide coupling : Use of coupling agents like EDC/HOBT in DMF at 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
- Optimization : Adjusting molar ratios (1:1.2 for amine:acyl chloride) and using anhydrous solvents (e.g., THF) enhances selectivity. Reaction monitoring via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) ensures intermediate purity .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the pyrido[1,2-a]pyrimidine core and difluorophenyl orientation. Refinement using SHELXL (weighted full-matrix least-squares on F²) achieves R1 < 0.05 .
- NMR analysis : ¹H NMR (400 MHz, DMSO-d6) shows characteristic peaks: δ 8.65 (pyrimidine H), 7.82–7.45 (difluorophenyl aromatic H), and 2.55 (CH3). ¹⁹F NMR confirms substituent positions (δ -110 to -115 ppm) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. IC50 values are determined via dose-response curves (0.1–100 µM, 37°C, 1 hr incubation) .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. MIC values <50 µg/mL indicate potential .
Advanced Research Questions
Q. How can high-resolution crystallography (e.g., SHELXL) resolve conformational flexibility in this compound?
- Methodological Answer :
- Data collection : Use synchrotron radiation (λ = 0.69 Å) for crystals cooled to 100 K. Anisotropic refinement in SHELXL models thermal motion, while TWIN/BASF commands address twinning .
- Flexibility analysis : Difference Fourier maps (Fo-Fc) identify disordered regions (e.g., difluorophenyl rotation). Restraints on ADP similarity (SIMU/DELU) improve model accuracy .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrido[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Analog synthesis : Replace 2,4-difluorophenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess electronic effects on bioactivity .
- In silico modeling : Docking (AutoDock Vina) into kinase ATP-binding pockets (PDB: 1M17) predicts binding modes. MD simulations (50 ns, GROMACS) evaluate stability of key H-bonds (e.g., pyrimidine O···Lys721) .
Q. How can analytical methods resolve contradictions in bioactivity data caused by impurities or polymorphs?
- Methodological Answer :
- HPLC-MS : Use C18 columns (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid/ACN gradient. Detect impurities (e.g., des-methyl byproduct, m/z 298.1) at 254 nm .
- Polymorph screening : Recrystallize from ethanol/water (7:3) vs. DCM/hexane. Compare PXRD patterns (2θ = 5–40°) and DSC profiles (melting endotherms at 215–220°C vs. 228°C) .
Q. What in vivo models are appropriate for assessing pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Rodent PK studies : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Plasma analysis (LC-MS/MS) calculates t½ (4–6 hr) and bioavailability (F > 30%) .
- Toxicity screening : 14-day repeat-dose study (OECD 407). Monitor ALT/AST levels; histopathology of liver/kidney identifies organ-specific effects .
Q. How can computational methods address discrepancies between predicted and observed solubility?
- Methodological Answer :
- Solubility prediction : Use COSMO-RS (ADF 2023) to compute logS (predicted: -4.2 vs. experimental: -3.8). Adjust force fields for H-bonding capacity .
- Formulation testing : Co-crystallize with succinic acid (1:1 molar ratio) in ethanol. Evaluate dissolution rate (USP II apparatus, 900 mL PBS, 37°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
